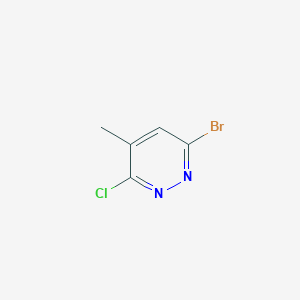

6-Bromo-3-chloro-4-methylpyridazine

説明

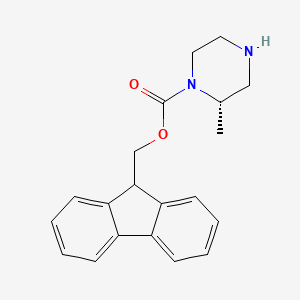

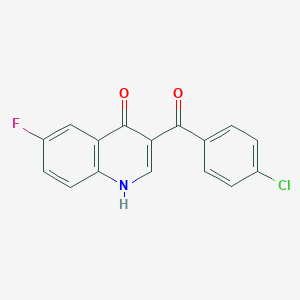

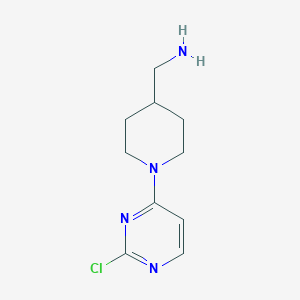

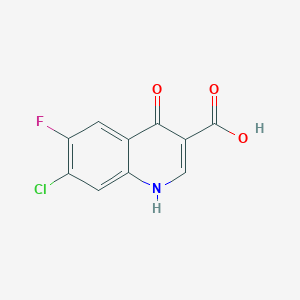

6-Bromo-3-chloro-4-methylpyridazine is a compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-4-methylpyridazine is1S/C5H4BrClN2/c1-3-2-4 (6)8-9-5 (3)7/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-chloro-4-methylpyridazine are not available, similar compounds like 3-Chloro-6-methylpyridazine can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides .Physical And Chemical Properties Analysis

6-Bromo-3-chloro-4-methylpyridazine is a white to yellow solid . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Synthesis and Structural Characterization

6-Bromo-3-chloro-4-methylpyridazine is a compound of interest due to its utility as an intermediate in the synthesis of various pharmacologically relevant molecules. The synthesis and structural characterization of similar bromo-chloro-methylpyridazine derivatives have been explored, demonstrating their potential in the development of new chemical entities. For example, the synthesis of 3-bromo-6-methylpyridazine through a multistep process including cyclization, dehydrogenation, and substitution reactions provides insight into methodologies that could be applied to 6-bromo-3-chloro-4-methylpyridazine derivatives (Xin Bing-wei, 2008). Additionally, the crystal structure of a related compound synthesized by condensation, characterized by X-ray diffraction, highlights the architectural blueprint for designing novel molecules with potentially enhanced biological activities (Wang, Nong, Sht, Qi, 2008).

Utility in Cross-Coupling Reactions

The role of pyridazine derivatives in facilitating cross-coupling reactions has been substantiated, emphasizing their importance in synthetic chemistry. The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine, utilizing Suzuki cross-coupling reactions, showcases the adaptability of such compounds in synthesizing a broad array of pharmacologically active derivatives. This study underlines the masking group utility of chloropyridazines for the carbonyl moiety in cross-coupling reactions, providing a pathway to diverse pharmacologically relevant structures (E. Sotelo, E. Raviña, 2002).

Antimicrobial Activity

Research into the antimicrobial properties of quinazolinone derivatives synthesized from bromo-benzoxazine compounds, through reactions with hydrazine hydrate and benzaldehyde, indicates a potential area of application for 6-bromo-3-chloro-4-methylpyridazine in the development of new antimicrobial agents. Such compounds have shown promising results in preliminary biological tests, suggesting their utility in addressing microbial resistance (J. A. Patel, B. Mistry, K. R. Desai, 2006).

Corrosion Inhibition

The study of pyridazine compounds as corrosion inhibitors for steel in acidic solutions unveils another practical application of bromo-chloro-methylpyridazine derivatives. The investigation into the thermodynamic characteristics of steel corrosion and inhibitor adsorption demonstrates the efficacy of such compounds in protecting against corrosion, highlighting their significance in industrial applications (M. Bouklah, N. Benchat, B. Hammouti, A. Aouniti, S. Kertit, 2006).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers I found some papers related to similar compounds. For instance, a paper titled “Development of a Practical and Scalable Synthesis of a Potent p38 Mitogen-Activated Protein Kinase Inhibitor” discusses the use of similar compounds .

作用機序

Target of Action

Similar compounds have been used in the synthesis of inhibitors for various kinases , suggesting that this compound may also interact with such targets.

Mode of Action

It’s known that pyridazine derivatives can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

Given its potential role in kinase inhibition , it could be inferred that it may affect pathways regulated by these kinases.

Result of Action

Based on the potential kinase inhibition activity , it can be hypothesized that the compound might lead to alterations in cellular signaling pathways.

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.

特性

IUPAC Name |

6-bromo-3-chloro-4-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBNEKHIODSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292568 | |

| Record name | 6-Bromo-3-chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-4-methylpyridazine | |

CAS RN |

89283-91-0 | |

| Record name | 6-Bromo-3-chloro-4-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89283-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)